A2 Adenosine Receptor-Mediated Hypomobility Potency: HEA Exhibits the Lowest Behavioral Potency Among Tested N6-Substituted Analogs
In a standardized mouse holeboard assay measuring exploratory behavior (head dipping) and locomotor activity, N6-(2-hydroxyethyl)adenosine (HEA, referred to as 2-OH-ethyl) exhibited the lowest rank-order potency among seven N6-substituted adenosine analogs for inhibiting both behavioral endpoints [1]. The rank order of potency was NECA > MECA > R-PIA > CHA = CPA > S-PIA > HEA. The behavioral potency of these analogs correlated extremely well with their reported adenosine A2 receptor affinity (r² = 0.93 for locomotor activity; r² = 0.86 for head dipping) but correlated very poorly with A1 receptor affinity (r² < 0.02) [1]. This indicates that HEA's reduced A2-driven potency distinguishes it from analogs such as N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA), which demonstrate stronger A2-mediated behavioral effects.
| Evidence Dimension | Rank-order potency for inhibiting locomotor activity and exploratory behavior (holeboard test in mice) |
|---|---|
| Target Compound Data | HEA: lowest potency among seven analogs tested |
| Comparator Or Baseline | NECA (most potent), MECA, R-PIA, CHA, CPA (intermediate), S-PIA, with HEA as least potent |
| Quantified Difference | Rank order: NECA > MECA > R-PIA > CHA = CPA > S-PIA > HEA; behavioral potency correlates with A2 receptor affinity (r² = 0.86–0.93, P < 0.05) |
| Conditions | Mouse holeboard test; dose-dependent adenosine analog administration; locomotor activity and head dipping measured as behavioral endpoints |
Why This Matters
For researchers requiring an adenosine receptor ligand with minimal A2-mediated sedative or hypomotility effects, HEA's lowest-in-class behavioral potency at A2 receptors makes it a preferred choice over CPA or CHA, which exhibit stronger A2-driven behavioral suppression.
- [1] Durcan, M.J., et al. Evidence for adenosine A2 receptor involvement in the hypomobility effects of adenosine analogues in mice. European Journal of Pharmacology 1989, 168(3), 285–290. DOI: 10.1016/0014-2999(89)90789-9. View Source
